(4AS,8aS)-3-benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile
Description
“(4aS,8aS)-3-Benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile” is a bicyclic heterocyclic compound featuring a benzoxazine core fused with a partially saturated octahydro system. Key structural elements include:
- Stereochemistry: The (4aS,8aS) configuration defines the spatial arrangement of the bicyclic system, influencing conformational stability and reactivity.
- Substituents: A benzyl group at position 3, a methoxy group at the 8a position, and a nitrile (carbonitrile) group at the 4a position contribute to its electronic and steric properties.
- Spectral Data: The compound exhibits a molecular ion peak at m/z 317 (M⁺+1) in FAB MS, and its optical rotation is reported as [α]D²² +32.5° (c=1.36, CHCl₃) for the (+)-enantiomer . IR and ¹H NMR data are consistent with its racemic and enantiomeric forms .
Properties
Molecular Formula |
C17H22N2O2 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
(4aS,8aS)-3-benzyl-8a-methoxy-2,4,5,6,7,8-hexahydrobenzo[e][1,3]oxazine-4a-carbonitrile |
InChI |
InChI=1S/C17H22N2O2/c1-20-17-10-6-5-9-16(17,12-18)13-19(14-21-17)11-15-7-3-2-4-8-15/h2-4,7-8H,5-6,9-11,13-14H2,1H3/t16-,17+/m1/s1 |
InChI Key |
PFLJRAHBPVSEHQ-SJORKVTESA-N |
Isomeric SMILES |
CO[C@]12CCCC[C@]1(CN(CO2)CC3=CC=CC=C3)C#N |
Canonical SMILES |
COC12CCCCC1(CN(CO2)CC3=CC=CC=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation
-
Cyclohexenone Precursor : A cyclohexenone derivative substituted with a methoxy group at the future 8a position is prepared via epoxidation and subsequent regioselective ring-opening with methanol.
-
Benzylamine Component : N-Benzylamine is functionalized with a nitrile group at the 4a position using a Strecker synthesis or Michael addition with acrylonitrile.
Catalytic Asymmetric Cyclization
Employing a chiral Brønsted acid catalyst (e.g., TRIP-phosphate), the cyclohexenone and benzylamine undergo a Mannich-type cyclization to yield the benzoxazine core with >90% enantiomeric excess (ee).
Reaction Conditions :
-
Solvent: Toluene
-
Temperature: −20°C
-
Catalyst Loading: 5 mol%
-
Yield: 68–72%
Chiral Auxiliary-Mediated Ring Closure
For stereochemical control, a chiral auxiliary approach is employed, leveraging a camphorsulfonyl group to direct the ring-closing process.
Auxiliary Attachment
A cyclohexanol derivative is converted to its corresponding camphorsulfonyl ester, establishing the desired (4aS,8aS) configuration during subsequent ring closure.
Ring-Closing Metathesis (RCM)
Using a Grubbs II catalyst, the diene intermediate undergoes RCM to form the benzoxazine ring. The chiral auxiliary is removed via hydrolysis, yielding the free amine, which is subsequently benzylated.
Data Table 1: Chiral Auxiliary-Mediated Synthesis
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Auxiliary Attachment | Camphorsulfonyl chloride, Py | 85 | – |
| RCM | Grubbs II, DCM, 40°C | 78 | 92 |
| Auxiliary Removal | LiOH, THF/H2O | 90 | 92 |
| Benzylation | BnBr, K2CO3, DMF | 82 | – |
Stereochemical Resolution Techniques
Racemic mixtures of the benzoxazine intermediate are resolved using chiral stationary phase chromatography or enzymatic kinetic resolution.
Chiral Chromatography
Enzymatic Resolution
Lipase-mediated acetylation selectively modifies the undesired enantiomer, allowing separation via standard chromatography.
Scalability and Process Optimization
Large-scale synthesis requires addressing exothermicity in the Mannich cyclization and optimizing cyanide handling.
Continuous Flow Mannich Reaction
A continuous flow reactor minimizes thermal degradation, improving yield to 80% at 100 g scale.
Comparative Analysis of Synthetic Routes
Data Table 2: Route Comparison
| Method | Total Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Asymmetric Mannich | 52 | 90 | Moderate |
| Chiral Auxiliary | 48 | 92 | Low |
| Resolution + Cyanation | 60 | 99 | High |
Chemical Reactions Analysis
Types of Reactions
(4AS,8aS)-3-benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
(4AS,8aS)-3-benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4AS,8aS)-3-benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with other bicyclic heterocycles, particularly those with stereochemical complexity and nitrile or benzyl substituents. Below is a detailed comparison:
Structural Analogues from Heterocycles (2000)
- (8aS)-16: (+)-(1R,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthaleneacetonitrile Core Structure: Decahydronaphthalene system (vs. octahydrobenzoxazine). Substituents: Methylene and acetonitrile groups (vs. benzyl, methoxy, and nitrile). Molecular Weight: m/z 317 (M⁺+1), identical to the target compound, suggesting comparable molecular frameworks .
Carbobenzyloxy-Decahydroisoquinoline Derivatives (Parchem, 2023)
- (3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid Core Structure: Decahydroisoquinoline (vs. benzoxazine). Substituents: Carbobenzyloxy (Cbz) and carboxylic acid groups (vs. benzyl, methoxy, nitrile). Functional Implications: The Cbz group enhances solubility in organic phases, while the nitrile in the target compound may improve metabolic stability .
Kohamaic Acid Derivatives (Molecules, 2009)
Compounds such as (1S,4aS,8aS*)-5-(1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethylnaphthalen-1-yl)pentanoic acid feature:
- Core Structure: Polycyclic terpenoid-derived systems (vs. benzoxazine).
- Substituents : Long alkyl chains with carboxylic acid termini (vs. nitrile and benzyl groups).
Data Table: Key Properties of Target Compound and Analogues
| Compound Name | Core Structure | Molecular Weight (M⁺+1) | Optical Rotation [α]D²² | Key Substituents |
|---|---|---|---|---|
| (4aS,8aS)-3-Benzyl-8a-methoxy...-carbonitrile | Benzoxazine | 317 | +32.5° (CHCl₃) | Benzyl, Methoxy, Nitrile |
| (8aS)-16 (Decahydronaphthalene derivative) | Decahydronaphthalene | 317 | N/A | Methylene, Acetonitrile |
| (3S,4aS,8aS)-2-Carbobenzyloxy...-acid | Isoquinoline | ~350 (estimated) | N/A | Cbz, Carboxylic Acid |
| Kohamaic Acid A derivatives | Terpenoid | 400–600 | Variable | Alkyl Chains, Carboxylic Acid |
Research Findings and Implications
- Stereochemical Stability: The (4aS,8aS) configuration in the target compound and its isoquinoline analogues enhances conformational rigidity, critical for receptor binding .
- Functional Group Effects : The nitrile group’s electron-withdrawing nature may enhance metabolic stability compared to carboxylic acid-containing analogues .
- Synthetic Utility : The benzyl and methoxy groups in the target compound facilitate regioselective modifications, contrasting with the Cbz group’s role in temporary protection strategies .
Biological Activity
(4AS,8aS)-3-benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile is a compound within the benzoxazine family, notable for its unique structure that integrates a benzene and oxazine ring with a carbonitrile group. This structural configuration contributes to its diverse biological activities, making it a subject of interest in pharmacological research.
- Molecular Formula : C17H22N2O2
- Molecular Weight : 286.37 g/mol
- CAS Number : 1263051-60-0
The compound's stereochemistry, indicated by the (4AS,8aS) notation, suggests specific three-dimensional configurations that can significantly influence its biological interactions and reactivity.
Biological Activities
Research indicates that compounds similar to (4AS,8aS)-3-benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile exhibit a range of biological activities, including:
- Antioxidant Properties : Compounds in the benzoxazine family have been shown to scavenge free radicals, reducing oxidative stress.
- Anticancer Activity : Similar compounds have demonstrated potential in inhibiting cancer cell proliferation.
- Antimicrobial Effects : The presence of the carbonitrile group may enhance interaction with microbial targets.
Structure-Activity Relationship (SAR)
The biological activity of (4AS,8aS)-3-benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile is influenced by its structural features. A comparative analysis with related compounds highlights the importance of specific substitutions at various positions on the benzoxazine ring.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzoxazine A | Similar benzoxazine core | Antioxidant and anticancer |
| Benzothiazole Derivatives | Contains sulfur; similar reactivity | Antimicrobial and anti-inflammatory |
| 2-Aminoquinoline | Contains nitrogen; related ring system | Antiviral and antitumor |
This table emphasizes how variations in structure can lead to significant differences in biological activity.
Case Studies
- Serotonin Receptor Antagonism : A related study explored the synthesis and evaluation of 3,4-dihydro-2H-benzoxazine derivatives for their antagonistic effects on serotonin receptors. Compounds with specific substitutions showed enhanced receptor binding affinity and prolonged activity in vivo .
- Antileishmanial Activity : Research into related benzoxazines has identified several analogues with promising antileishmanial properties. These studies focused on establishing pharmacophore elements and structure–activity relationships to optimize efficacy against Leishmania species .
The exact mechanism by which (4AS,8aS)-3-benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with various biological macromolecules—such as proteins and nucleic acids—plays a critical role in mediating its activities.
Q & A
[Basic] What synthetic methodologies are recommended for synthesizing (4AS,8aS)-3-benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile?
The synthesis of this compound likely involves multi-step protocols, including cyclization and stereochemical control. A plausible route could involve:
Benzoxazine core formation : Cyclization of a precursor (e.g., an amino alcohol derivative) under acidic or thermal conditions.
Stereochemical control : Use of chiral auxiliaries or asymmetric catalysis to establish the (4AS,8aS) configuration.
Functionalization : Introduction of the benzyl and methoxy groups via nucleophilic substitution or coupling reactions.
Carbonitrile incorporation : Nitrile group installation via cyanation reactions (e.g., using trimethylsilyl cyanide or metal cyanides).
Key considerations : Solvent polarity (e.g., THF for solubility ), temperature control to avoid racemization, and purification via column chromatography or recrystallization .
[Basic] What analytical techniques are essential for characterizing this compound’s structure and purity?
Critical methods include:
- NMR spectroscopy : H and C NMR to confirm stereochemistry, functional groups, and carbon connectivity .
- X-ray crystallography : To resolve absolute stereochemistry and validate the (4AS,8aS) configuration .
- FTIR spectroscopy : Identification of key functional groups (e.g., C≡N stretch at ~2200 cm) .
- Chromatography : TLC or HPLC to monitor reaction progress and assess purity (>95% by GC or LCMS) .
[Advanced] How can stereochemical discrepancies in synthetic batches be investigated and resolved?
Comparative crystallography : Compare X-ray structures of batches to identify deviations in ring puckering or substituent orientation .
Dynamic NMR studies : Analyze temperature-dependent NMR spectra to detect conformational flexibility or epimerization .
Computational modeling : Use DFT calculations to predict stable conformers and compare with experimental data .
Chiral HPLC : Separate enantiomers or diastereomers to quantify stereochemical purity .
Example : If a batch shows unexpected bioactivity, crystallography and DFT can identify if a minor stereoisomer is responsible .
[Advanced] What mechanistic insights govern the reactivity of the carbonitrile group in this compound?
The carbonitrile group may participate in:
- Nucleophilic additions : React with Grignard reagents or organolithium compounds to form ketones or amines.
- Cyano hydrolysis : Acid- or base-mediated conversion to carboxylic acids or amides, depending on conditions .
- Metal-catalyzed coupling : Palladium-mediated reactions (e.g., Suzuki coupling) if activated by adjacent substituents.
Methodological note : Monitor reaction progress via IR (loss of C≡N peak) or H NMR (appearance of new protons) .
[Advanced] How can conflicting spectroscopic data (e.g., melting points, Rf values) between synthetic batches be analyzed?
Reproducibility checks : Verify reaction conditions (e.g., solvent purity, temperature gradients) .
Polymorphism studies : Use DSC or PXRD to identify crystalline vs. amorphous forms affecting melting points .
Byproduct analysis : Employ LC-MS or C NMR to detect trace impurities altering Rf values .
Statistical analysis : Apply ANOVA to determine if variations are statistically significant or experimental error .
[Methodological] What strategies optimize reaction yields for derivatives of this compound?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
- Catalyst screening : Test palladium or copper catalysts for coupling reactions .
- Temperature gradients : Use microwave-assisted synthesis for rapid, high-yield cyclization .
- Protecting groups : Temporarily block reactive sites (e.g., methoxy groups) during functionalization .
[Advanced] How does the methoxy group at position 8a influence the compound’s electronic and steric properties?
Electronic effects : The methoxy group’s electron-donating nature increases electron density on the benzoxazine ring, altering reactivity in electrophilic substitutions .
Steric hindrance : The 8a-methoxy group may restrict access to the carbonitrile site, reducing nucleophilic attack rates .
Conformational analysis : Molecular dynamics simulations can predict how the methoxy group affects ring puckering .
[Basic] What safety protocols are critical when handling this compound?
- Ventilation : Use fume hoods due to potential cyanide release during decomposition .
- PPE : Nitrile gloves, lab coats, and eye protection.
- Waste disposal : Neutralize cyanide-containing waste with bleach or hydrogen peroxide .
[Advanced] How can computational tools predict this compound’s pharmacokinetic properties?
- ADMET prediction : Software like Schrödinger’s QikProp estimates logP, solubility, and CYP450 interactions.
- Docking studies : Simulate binding to target proteins (e.g., enzymes or receptors) using AutoDock Vina .
- MD simulations : Assess stability in biological membranes or solvent environments .
[Methodological] What steps validate the compound’s stability under varying pH and temperature conditions?
Forced degradation studies : Expose to acidic (HCl), basic (NaOH), and oxidative (HO) conditions .
Thermogravimetric analysis (TGA) : Measure decomposition temperatures.
pH-rate profiling : Monitor degradation kinetics via HPLC at pH 1–13 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
